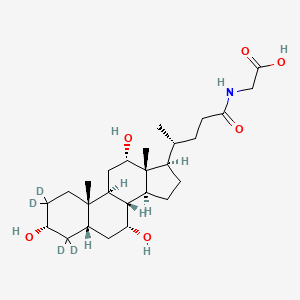

Glycocholic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAIACWWDREDC-WZQUIQSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001339959 | |

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201918-15-1 | |

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotopic Purity of Glycocholic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Glycocholic acid-d4 (Deuterated Glycocholic acid), a critical internal standard for quantitative mass spectrometry applications in metabolic research and drug development. This document summarizes commercially available purity specifications, outlines the methodologies for isotopic purity determination, and presents a logical workflow for its application.

Introduction to this compound

This compound is a stable isotope-labeled derivative of glycocholic acid, a primary conjugated bile acid. The incorporation of four deuterium (B1214612) atoms creates a mass shift, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property makes it an ideal internal standard for isotope dilution mass spectrometry, enabling precise and accurate quantification of glycocholic acid in complex biological matrices. The accuracy of such quantification is directly dependent on the isotopic purity of the deuterated standard.

Isotopic and Chemical Purity Data

The isotopic and chemical purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. Researchers should always refer to the batch-specific Certificate of Analysis (COA) for precise specifications. Below is a summary of typical purity specifications from various vendors.

| Supplier | Product Name | Isotopic Purity Specification | Chemical Purity Specification | Notes |

| Sigma-Aldrich | Glycocholic-2,2,4,4-d4 acid | 98 atom % D[1] | 98% (CP)[1] | CP = Chemically Pure |

| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d4)[2] | >95% | For MaxSpec® Standard |

| Cambridge Isotope Laboratories | Glycocholic acid (2,2,4,4-D₄, 98%) | 98% | 96% (contains 4% water)[3] | |

| MedChemExpress | This compound | Not specified | 99.38% | |

| Avanti Polar Lipids | This compound | Not specified | >99% (MS) | Purity determined by mass spectrometry |

Note: The term "atom % D" refers to the percentage of deuterium atoms at the labeled positions. A detailed isotopic distribution (i.e., the relative abundance of d0, d1, d2, d3, and d4 species) is typically provided in the batch-specific Certificate of Analysis.

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound is predominantly performed using high-resolution liquid chromatography-mass spectrometry (LC-MS).

Principle

The fundamental principle involves the chromatographic separation of the analyte from any potential interferences, followed by mass spectrometric analysis to determine the relative abundance of each isotopologue (d0, d1, d2, d3, d4).

Methodology

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration appropriate for LC-MS analysis.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of an acid modifier like formic acid, is common.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

-

Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

-

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for bile acids.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is required to resolve the different isotopologues.

-

Data Acquisition: Data is acquired in full scan mode to capture the entire isotopic cluster of the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

The mass spectrum of the this compound peak is extracted.

-

The peak areas for each isotopologue (d0, d1, d2, d3, and d4) are integrated.

-

The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to the use and analysis of this compound.

References

Synthesis and Characterization of Glycocholic Acid-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Glycocholic acid-d4 (GCA-d4), a deuterated internal standard crucial for the accurate quantification of endogenous glycocholic acid in biological matrices. This document details the synthetic pathways, analytical characterization methods, and provides structured data and experimental protocols for laboratory use.

Introduction

Glycocholic acid is a primary conjugated bile acid formed in the liver through the conjugation of cholic acid with glycine (B1666218).[1][2] It plays a vital role in the emulsification and absorption of dietary fats and lipids.[1][2] Glycocholic acid and other bile acids also function as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as TGR5, thereby regulating their own synthesis and influencing broader metabolic pathways.[3][4]

This compound is the deuterated form of glycocholic acid, where four hydrogen atoms on the cholic acid backbone have been replaced by deuterium (B1214612) atoms.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard like GCA-d4 is the gold standard for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[6]

Synthesis of this compound

The synthesis of this compound involves the conjugation of Cholic acid-d4 with glycine. While specific proprietary synthesis protocols are not publicly detailed, a representative synthesis can be described based on established methods for bile acid conjugation, such as the mixed anhydride (B1165640) method.[7][8][9] The deuteration is on the cholic acid moiety at the 2, 2, 4, and 4 positions.[10]

Synthesis Workflow

The following diagram illustrates a probable synthetic workflow for this compound.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Mixed Anhydride Method (Representative)

This protocol is a representative procedure based on methods for synthesizing non-deuterated glycocholic acid and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Cholic Acid-2,2,4,4-d4

-

Ethyl Chloroformate

-

Glycine ethyl ester hydrochloride

-

Acetone

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Ethyl Acetate (B1210297)

-

Water (deionized)

Procedure:

-

Formation of the Mixed Anhydride:

-

Suspend Cholic Acid-d4 in a mixture of acetone and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add triethylamine to the suspension to act as a base.

-

Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature between 0 and 5 °C to form the mixed anhydride.

-

Stir the mixture for 15-20 minutes at 0-5 °C.

-

-

Aminolysis:

-

In a separate flask, prepare an aqueous solution of glycine ethyl ester from its hydrochloride salt by neutralizing it with a base.

-

Add the aqueous solution of glycine ethyl ester to the mixed anhydride suspension.

-

Allow the reaction to stir for approximately 12 hours. The product, this compound ethyl ester, will precipitate out of the solution.

-

Filter the suspension and wash the solid product with a mixture of water and acetone.

-

-

Hydrolysis:

-

Dissolve the obtained this compound ethyl ester in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for about 12 hours to facilitate hydrolysis.

-

Adjust the pH of the solution to between 7.0 and 7.5 with hydrochloric acid.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or byproducts.

-

Adjust the pH of the aqueous solution to between 2.0 and 2.5 with hydrochloric acid to precipitate the final product, this compound.

-

-

Purification:

-

Filter the precipitated this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system to achieve high purity.

-

Dry the purified product under vacuum.

-

Characterization of this compound

The identity, purity, and isotopic enrichment of synthesized this compound are confirmed using a combination of analytical techniques.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Formal Name | N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | [3][4] |

| CAS Number | 1201918-15-1 | [3][4] |

| Molecular Formula | C₂₆H₃₉D₄NO₆ | [3][4] |

| Formula Weight | 469.7 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [3][4] |

| Isotopic Purity | 98 atom % D | [10] |

| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL | [3][4] |

| Storage Temperature | -20°C | [3] |

Spectroscopic and Chromatographic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

-

¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of non-deuterated glycocholic acid, with the key difference being the absence of signals corresponding to the protons at the 2 and 4 positions of the cholic acid steroid nucleus. The characteristic signals for the glycine moiety and other protons on the steroid ring should be present.

-

¹³C NMR: The ¹³C NMR spectrum should show signals corresponding to all 26 carbon atoms. The signals for the deuterated carbons (C2 and C4) may be broadened or show a characteristic triplet fine structure due to C-D coupling. The chemical shifts for the other carbons should be consistent with the structure of glycocholic acid.[11][12]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. For this compound, this would correspond to an m/z of approximately 468.3. The mass shift of +4 compared to the non-deuterated analog confirms the incorporation of four deuterium atoms.[10]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information. A common fragmentation for glycine-conjugated bile acids is the loss of the glycine moiety, resulting in a product ion at m/z 74.[13]

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound. A reversed-phase C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. The purity is determined by the peak area percentage of the main component.

Application in Quantitative Analysis

This compound is primarily used as an internal standard for the quantification of endogenous glycocholic acid in biological samples like serum, plasma, and feces by LC-MS/MS.[13][14][15]

Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of glycocholic acid using this compound as an internal standard.

Caption: A typical workflow for the quantification of glycocholic acid.

Experimental Protocol: Quantification in Human Serum by LC-MS/MS

This protocol provides a general procedure for the quantification of glycocholic acid in human serum.

Materials:

-

Human serum samples

-

This compound internal standard working solution (in methanol)

-

Glycocholic acid calibration standards (in methanol)

-

Acetonitrile (ice-cold)

-

Methanol

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

LC-MS/MS system with an ESI source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of serum into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 140 µL of ice-cold acetonitrile to precipitate proteins.[13]

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Representative):

-

Column: Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalent.[15]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate glycocholic acid from other bile acids and matrix components.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glycocholic acid: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 468.3 -> 74)

-

-

-

-

Data Analysis:

-

Create a calibration curve by plotting the peak area ratio of the glycocholic acid calibrators to the this compound internal standard against the concentration of the calibrators.

-

Determine the concentration of glycocholic acid in the serum samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of glycocholic acid using this compound.

| Parameter | Typical Value/Range | Reference(s) |

| Calibration Curve Range | 1 - 1000 ng/mL | [15] |

| LLOQ | 1 ng/mL | [15] |

| Inter-assay Precision (%CV) | < 10% | [15] |

| Accuracy | Within ±15% of nominal | [13] |

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development. Its synthesis, while requiring careful control of reaction conditions, can be achieved through established chemical methods. Thorough characterization using NMR, MS, and HPLC ensures its identity, purity, and suitability as an internal standard. The use of this compound in LC-MS/MS assays allows for the reliable and accurate quantification of endogenous glycocholic acid, facilitating a deeper understanding of its role in health and disease.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Human Metabolome Database: Showing metabocard for Chenodeoxycholic acid glycine conjugate (HMDB0000637) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 8. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 9. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 10. Glycocholic-2,2,4,4-d4 acid D 98atom , 98 CP 1201918-15-1 [sigmaaldrich.com]

- 11. Glycocholic acid(475-31-0) 13C NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Decoding the Certificate of Analysis for Glycocholic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies typically found on a Certificate of Analysis (CoA) for Glycocholic acid-d4. Understanding the CoA is critical for ensuring the quality, identity, and purity of this deuterated internal standard, which is essential for accurate bioanalytical studies. This guide details the experimental protocols used to generate the data and includes visualizations of key processes to aid in comprehension.

Overview of this compound

This compound is a deuterated form of glycocholic acid, a primary conjugated bile acid. In glycocholic acid, the amino acid glycine (B1666218) is conjugated to cholic acid.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous glycocholic acid in biological matrices.[2]

Molecular Structure:

Caption: Figure 1: Molecular Structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data presented on a typical CoA for this compound.

Table 1: Identification and Physical Properties

| Parameter | Specification |

| Molecular Formula | C₂₆H₃₉D₄NO₆ |

| Molecular Weight | 469.7 g/mol |

| CAS Number | 1201918-15-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol (B129727), DMSO |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC | ≥95% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d₁-d₄) |

| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |

| Residual Solvents | Headspace GC-MS | Meets USP <467> limits |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

This section details the methodologies used to determine the specifications outlined in the CoA.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC, which separates the main compound from any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is used.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.[3]

-

Mobile Phase: A gradient elution is often used with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile (B52724).[3][4]

-

Detection: UV detection is commonly performed at a low wavelength, such as 200 nm or 205 nm, as bile acids lack a strong chromophore.[3] Alternatively, an ELSD can be used for more universal detection of non-volatile analytes.[4]

-

Quantification: The purity is calculated by the area percentage of the main peak relative to the total peak area in the chromatogram.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic purity and enrichment of this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS), is used.[5]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is common for bile acids.

-

Sample Preparation: The sample is typically dissolved in a suitable solvent, and for biological matrices, a protein precipitation step with a solvent like acetonitrile is performed.[6]

-

Isotopic Purity Analysis: The mass spectrum will show a distribution of isotopologues (d₀ to d₄). The isotopic purity is determined by the percentage of the deuterated forms (d₁-d₄) relative to the total amount of all forms.

-

Isotopic Enrichment Calculation: The isotopic enrichment is a measure of the percentage of deuterium atoms at the labeled positions. It is calculated from the mass spectral data by comparing the measured isotope distribution to the theoretical distribution for different enrichment levels.[7]

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)

This analysis quantifies any residual organic solvents from the synthesis and purification process, ensuring they are below the safety limits defined by pharmacopeias.

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler is used, following the principles of USP <467>.[8][9]

-

Sample Preparation: A precisely weighed amount of the this compound is placed in a headspace vial and dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[10] The vial is then heated to allow the volatile residual solvents to partition into the headspace gas.

-

Analysis: A sample of the headspace gas is injected into the GC-MS system. The components are separated based on their boiling points and identified by their mass spectra.

-

Quantification: The amount of each residual solvent is determined by comparing its peak area to that of a known standard.

Identity Confirmation by ¹H-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as methanol-d₄.

-

Analysis: The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is compared to the known spectrum of glycocholic acid, with the key difference being the absence of signals corresponding to the positions of deuterium incorporation.

Visualizing Key Processes

The following diagrams illustrate the analytical workflow for generating a CoA and the metabolic pathway of glycocholic acid.

Caption: Figure 2: A typical workflow for generating a Certificate of Analysis.

Caption: Figure 3: The metabolic pathway showing the synthesis of glycocholic acid.

This guide provides a foundational understanding of the critical information presented in a this compound Certificate of Analysis. For specific batch information, always refer to the CoA provided by the supplier.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 9. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]

- 10. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]

A Researcher's Guide to Sourcing and Utilizing Glycocholic Acid-d4

For researchers and professionals in drug development and life sciences, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantitative results. This guide provides an in-depth overview of Glycocholic acid-d4, a deuterated analog of glycocholic acid, covering its suppliers, applications in research, experimental protocols, and its role in cellular signaling.

Sourcing this compound for Research

This compound is primarily utilized as an internal standard for the quantification of endogenous glycocholic acid in biological samples using mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Several reputable suppliers offer this compound for research purposes. The table below summarizes key information from various suppliers to aid in procurement decisions.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Form | Available Quantities/Concentration | Storage |

| Cayman Chemical | This compound | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | ≥99% deuterated forms (d₁-d₄) | 100 µg | -20°C |

| This compound MaxSpec® Standard | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | Quantitative grade standard | 50 µg/ml in Methanol | -20°C | |

| Avanti Polar Lipids (via Sigma-Aldrich) | This compound | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | 99% (MS) | 1 x 100 µg (100 µg/mL in methanol) | -20°C |

| MedChemExpress | This compound | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | Not specified | 1mg, 5mg | -20°C (powder) |

| Cambridge Isotope Laboratories, Inc. | Glycocholic acid (2,2,4,4-D₄, 98%) | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | 96% Chemical Purity | 10 mg | Room temperature |

| VIVAN Life Sciences | This compound | 1201918-15-1 | C₂₆H₃₉D₄NO₅ | Not specified | Not specified | Not specified |

Experimental Protocol: Quantification of Glycocholic Acid in Serum by LC-MS/MS

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of glycocholic acid.[4] Below is a detailed methodology for a typical experiment.

Objective: To determine the concentration of glycocholic acid in human serum samples.

Materials and Reagents:

-

Glycocholic acid standard

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Isopropanol (IPA), LC-MS grade

-

Formic acid

-

Water, LC-MS grade

-

Human serum samples

-

Protein precipitation plates or microcentrifuge tubes

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Preparation of Standards and Internal Standard Working Solutions:

-

Prepare a stock solution of glycocholic acid in methanol.

-

Prepare a stock solution of this compound in methanol.

-

From the stock solutions, prepare a series of calibration standards by serial dilution.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw serum samples on ice.

-

To 100 µL of serum, add a known amount of the this compound internal standard working solution.

-

Add 3 volumes of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column (e.g., Cortecs T3 2.7um, 2.1 x 30 mm).[5]

-

Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[5]

-

Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[5]

-

Gradient: A suitable gradient to separate glycocholic acid from other bile acids.

-

Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.

-

Injection Volume: 10 µL.[5]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled glycocholic acid and the deuterated internal standard (this compound). For example, for this compound, a potential transition is m/z 468.28 -> 74.00.[5]

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous glycocholic acid and the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of glycocholic acid in the unknown serum samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for the quantification of glycocholic acid using an internal standard.

Role in Cellular Signaling

Glycocholic acid is not merely a digestive aid but also a signaling molecule that modulates various metabolic pathways.[6] It exerts its effects primarily through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[7][8][9]

-

Farnesoid X Receptor (FXR): Glycocholic acid can influence the expression of genes regulated by FXR, a key player in bile acid, lipid, and glucose homeostasis.[7] Activation of FXR by bile acids initiates a signaling cascade that, among other effects, can regulate the expression of genes involved in bile acid synthesis and transport.[7]

-

Takeda G-protein coupled receptor 5 (TGR5): Glycocholic acid can also activate TGR5, a membrane-bound receptor.[7] This interaction can lead to the activation of downstream signaling pathways, such as the production of cyclic AMP (cAMP), which can influence energy expenditure and glucose metabolism.[8]

Dysregulation of glycocholic acid levels and its signaling pathways has been implicated in various pathological conditions, including cholestasis, inflammation, and cancer.[6] For instance, elevated serum levels of glycocholic acid have been observed in patients with hepatocellular carcinoma.[2]

Caption: Simplified signaling pathways of Glycocholic Acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound MaxSpec(R) Standard | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. benchchem.com [benchchem.com]

- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 8. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Biological Role of Glycocholic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocholic acid (GCA), a primary conjugated bile acid, has emerged as a critical signaling molecule in the intricate regulation of lipid metabolism. Beyond its classical role in dietary fat emulsification and absorption, GCA modulates cholesterol, triglyceride, and fatty acid homeostasis through the activation of nuclear and membrane-bound receptors. This technical guide provides an in-depth exploration of the multifaceted biological functions of glycocholic acid in lipid metabolism, with a focus on its molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of metabolic disease, pharmacology, and drug development.

Introduction

Glycocholic acid is synthesized in the liver through the conjugation of cholic acid with the amino acid glycine (B1666218). This process increases its water solubility, facilitating its function in the enterohepatic circulation. Traditionally, the primary role attributed to bile acids was the emulsification of dietary lipids, a crucial step for their digestion and absorption in the small intestine. However, it is now well-established that bile acids, including glycocholic acid, are potent signaling molecules that regulate a wide array of metabolic pathways.

The metabolic effects of glycocholic acid are primarily mediated through the activation of two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled bile acid receptor 1 (TGR5).[1][2] Activation of these receptors initiates complex signaling cascades that influence gene expression and cellular responses in various tissues, including the liver, intestine, and adipose tissue. This guide will dissect these signaling pathways and their downstream consequences on lipid metabolism.

Glycocholic Acid Synthesis and Enterohepatic Circulation

The synthesis of glycocholic acid begins with the conversion of cholesterol to cholic acid in hepatocytes via the classical (neutral) pathway, with cholesterol 7α-hydroxylase (CYP7A1) as the rate-limiting enzyme.[3] Cholic acid is then conjugated with glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) to form glycocholic acid.

Following its synthesis, glycocholic acid is secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the duodenum to aid in lipid digestion. The majority of glycocholic acid is reabsorbed in the terminal ileum and returns to the liver via the portal circulation, completing the enterohepatic circulation. This efficient recycling ensures a stable pool of bile acids for metabolic regulation.

Molecular Mechanisms of Action: Signaling Pathways

Farnesoid X Receptor (FXR) Signaling

Glycocholic acid is a natural ligand for FXR, although it is considered a weaker agonist compared to chenodeoxycholic acid (CDCA).[4] Upon binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus, where it binds to FXR response elements (FXREs) in the promoter regions of target genes.

Key downstream effects of FXR activation by glycocholic acid on lipid metabolism include:

-

Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism.

-

Regulation of Triglyceride Metabolism: FXR activation leads to a reduction in plasma triglyceride levels through multiple mechanisms:

-

Inhibition of Lipogenesis: FXR activation, via SHP, represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c).[5][6][7][8] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[9][10]

-

Enhanced Triglyceride Clearance: FXR activation increases the expression of genes involved in the clearance of very low-density lipoproteins (VLDL) and chylomicrons.[1]

-

-

Modulation of Cholesterol Homeostasis: FXR activation influences cholesterol levels by regulating its absorption, transport, and catabolism.

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

Glycocholic acid can also activate TGR5, a G protein-coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells.

Activation of TGR5 by glycocholic acid leads to:

-

Increased Energy Expenditure: TGR5 activation stimulates the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[11] This cascade can lead to increased energy expenditure in brown adipose tissue and muscle.

-

Secretion of Glucagon-Like Peptide-1 (GLP-1): In intestinal L-cells, TGR5 activation promotes the secretion of GLP-1.[12][13] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and has beneficial effects on glucose and lipid metabolism.[14]

Quantitative Data on the Effects of Glycocholic Acid on Lipid Metabolism

The following tables summarize quantitative data from studies investigating the effects of glycocholic acid and its parent compound, cholic acid, on various parameters of lipid metabolism.

Table 1: Effect of Cholic Acid Supplementation on Cholesterol Absorption

| Parameter | Control | Cholic Acid Treatment | % Change | p-value | Reference |

| Cholesterol Absorption (%) | 60.4 ± 2.9 | 72.6 ± 2.9 | +20.2% | 0.013 | [15] |

Data are presented as mean ± SEM. Cholic acid was administered at 15 mg/kg/day.

Table 2: Effect of Cholic Acid on Plasma Triglyceride Levels in Hyperlipoproteinemia

| Patient Group | Number of Patients | Change in Plasma Triglycerides | Reference |

| Type IV HLP | 8 | Decreased in 6 out of 8 patients | [16] |

Cholic acid was administered at 15 mg/kg body weight/day for 3 months.

Table 3: FXR Activation by Various Bile Acids

| Bile Acid | EC50 (µM) for FXR Activation | Reference |

| Chenodeoxycholic Acid (CDCA) | ~10-50 | [1][17] |

| Cholic Acid (CA) | ~600 | [4] |

| Deoxycholic Acid (DCA) | Lower efficacy than CDCA | [17] |

| Lithocholic Acid (LCA) | Lower efficacy than CDCA | [17] |

Table 4: Effect of Chenodeoxycholic Acid (CDCA) on FGF19 Secretion in Primary Human Hepatocytes

| CDCA Concentration (µM) | FGF19 Secretion (pg/mL) after 48h | Reference |

| 0 (Control) | Not detectable | [18] |

| 10 | ~500 | [18] |

| 25 | ~900 | [18] |

| 50 | ~1300 | [18] |

This data for CDCA, a potent FXR agonist, provides insight into the potential effects of glycocholic acid on the FXR-FGF19 axis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of glycocholic acid's role in lipid metabolism.

Quantification of Glycocholic Acid in Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for bile acid quantification.[2][19][20][21][22]

5.1.1. Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma.

-

Add 20 µL of an internal standard mixture containing a deuterated form of glycocholic acid (e.g., glycocholic acid-d4).

-

Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

5.1.2. LC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system (e.g., Vanquish Horizon)

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

-

Column Temperature: 50°C.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the bile acids of interest (e.g., a 10-minute gradient).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Quantis) with an electrospray ionization (ESI) source operating in negative mode.

-

Detection: Use selected reaction monitoring (SRM) with optimized transitions for glycocholic acid and its internal standard.

FXR Luciferase Reporter Assay in HepG2 Cells

This protocol is based on standard reporter gene assay methodologies.[3][14][17][23][24]

5.2.1. Materials

-

HepG2 cells.

-

Expression plasmids for human FXR and RXR.

-

A luciferase reporter plasmid containing FXR response elements (e.g., p(hsp27)TKLUC).

-

A control plasmid for normalization (e.g., pRL-TK encoding Renilla luciferase).

-

Transfection reagent (e.g., FuGene 6).

-

Glycocholic acid.

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

5.2.2. Procedure

-

Seed HepG2 cells in a 96-well plate.

-

Co-transfect the cells with the FXR, RXR, FXR reporter, and control plasmids using the chosen transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with a serum-free or low-serum medium containing various concentrations of glycocholic acid or a vehicle control.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Quantification of Cellular Lipid Accumulation using Oil Red O Staining

This protocol provides a method for staining and quantifying neutral lipids in cultured cells.[1][4][11][12][25]

5.3.1. Staining Procedure

-

Culture cells (e.g., hepatocytes) in a multi-well plate and treat with glycocholic acid as required.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 30-60 minutes.

-

Wash the cells twice with deionized water.

-

Incubate the cells with 60% isopropanol (B130326) for 5 minutes.

-

Remove the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 10-20 minutes.

-

Remove the Oil Red O solution and wash with deionized water until the excess stain is removed.

-

(Optional) Counterstain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.

-

Visualize the lipid droplets (stained red) under a microscope.

5.3.2. Quantification

-

After staining, wash the cells with PBS.

-

Add 100% isopropanol to each well to extract the Oil Red O stain from the lipid droplets.

-

Incubate for 10 minutes with gentle agitation.

-

Transfer the isopropanol extract to a new 96-well plate.

-

Measure the absorbance at approximately 490-520 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of lipid accumulated in the cells.

Conclusion

Glycocholic acid is a pleiotropic signaling molecule that plays a central role in the regulation of lipid metabolism. Its ability to activate FXR and TGR5 provides a sophisticated mechanism for integrating nutritional signals with the transcriptional control of genes involved in cholesterol, triglyceride, and fatty acid homeostasis. A thorough understanding of these pathways is essential for the development of novel therapeutic strategies for metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of glycocholic acid and to explore its potential as a therapeutic agent.

References

- 1. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Protocol for oil red O staining of low-density lipoproteins for in vivo cell treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acids lower triglyceride levels via a pathway involving FXR, SHP, and SREBP-1c - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of gene expression by SREBP and SCAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cholic acid supplementation enhances cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of cholic acid on the metabolism of endogenous plasma triglyceride and on biliary lipid composition in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 20. aragen.com [aragen.com]

- 21. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shimadzu.com [shimadzu.com]

- 23. Development of a high-throughput human HepG(2) dual luciferase assay for detection of metabolically activated hepatotoxicants and genotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Glycocholic Acid Pathway and its Relevance in Disease

I. Introduction to Glycocholic Acid

Glycocholic acid (GCA) is a primary conjugated bile acid, playing a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. It is synthesized in the liver from cholesterol and is a major component of the bile acid pool in humans. Beyond its digestive functions, GCA is now recognized as a key signaling molecule that modulates various metabolic and cellular processes. Dysregulation of the glycocholic acid pathway is increasingly implicated in the pathophysiology of a range of diseases, particularly those affecting the liver and metabolic systems. This guide provides a comprehensive overview of the glycocholic acid pathway, its role in disease, and the experimental methodologies used to study it.

A. What is Glycocholic Acid?

Glycocholic acid is an amphipathic molecule, meaning it possesses both water-soluble (hydrophilic) and fat-soluble (hydrophobic) properties. This characteristic is essential for its function in emulsifying fats in the small intestine, breaking down large fat globules into smaller micelles that can be more easily digested by lipases. Chemically, it is the conjugate of cholic acid and the amino acid glycine.

B. Synthesis of Glycocholic Acid

The synthesis of glycocholic acid is a multi-step process that occurs primarily in the hepatocytes of the liver. The pathway begins with the conversion of cholesterol into the primary bile acid, cholic acid, through a series of enzymatic reactions. The rate-limiting enzyme in this process is cholesterol 7α-hydroxylase (CYP7A1). Once cholic acid is synthesized, it is activated to cholyl-CoA, which then undergoes conjugation with glycine, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). The resulting glycocholic acid is then secreted into the bile.

C. Functions of Glycocholic Acid

The primary and most well-known function of glycocholic acid is its role in fat digestion.[1] By acting as a detergent, it facilitates the emulsification of dietary lipids, increasing the surface area for the action of pancreatic lipase.[1] This process is vital for the absorption of fatty acids, monoglycerides, and fat-soluble vitamins (A, D, E, and K).[2]

In addition to its digestive role, glycocholic acid acts as a signaling molecule, primarily through the activation of nuclear receptors and G-protein coupled receptors. These signaling functions have systemic effects on glucose homeostasis, lipid metabolism, and inflammation.

II. The Glycocholic Acid Pathway in Disease

Alterations in the synthesis, metabolism, and signaling of glycocholic acid are associated with a variety of pathological conditions.

A. Liver Diseases

Elevated levels of glycocholic acid are a common feature of many liver diseases, often reflecting impaired hepatic function and cholestasis.

Cholestasis, a condition characterized by reduced bile flow, leads to the accumulation of bile acids, including GCA, in the liver and systemic circulation. This accumulation can be toxic to hepatocytes and contribute to liver damage.

NAFLD is a spectrum of liver disorders ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Studies have shown alterations in the bile acid pool, including changes in GCA levels, in patients with NAFLD.

Chronic liver injury can lead to the excessive deposition of extracellular matrix proteins, resulting in liver fibrosis and eventually cirrhosis. Glycocholic acid has been shown to promote liver fibrosis by inducing the expression of connective tissue growth factor (CTGF) in hepatocytes.[3] This process involves the nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[3]

Hepatocellular carcinoma is the most common type of primary liver cancer. Several studies have reported significantly elevated serum levels of glycocholic acid in patients with HCC compared to healthy controls and patients with other liver diseases.[4][5] This has led to the investigation of GCA as a potential biomarker for the early detection of HCC.[4]

Table 1: Serum Glycocholic Acid Levels in Liver Diseases

| Condition | GCA Concentration (ng/mL) | Fold Change vs. Healthy | Reference |

| Healthy Controls | 54.67 ± 68.66 | - | [4] |

| Acute Viral Hepatitis | 3013.68 ± 2580.61 | ~55x | [4] |

| Chronic Active Hepatitis | Increased in 53.3% of cases | - | [6] |

| Liver Cirrhosis | 86.6% of patients showed increased levels | - | [3] |

| Hepatocellular Carcinoma (HCC) | Significantly higher than healthy controls | - | [7][8] |

B. Metabolic Diseases

The signaling functions of glycocholic acid extend to the regulation of systemic metabolism, and its dysregulation is linked to metabolic disorders.

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Studies have shown positive associations between serum GCA levels and several components of the metabolic syndrome, including glucose and insulin (B600854) levels, and low-density lipoprotein (LDL) cholesterol.[9]

Alterations in the bile acid profile have been observed in patients with type 2 diabetes.[10] While the precise role of GCA is still under investigation, its influence on glucose and insulin signaling pathways suggests a potential contribution to the pathophysiology of diabetes.[11]

Table 2: Association of Glycocholic Acid with Metabolic Parameters

| Parameter | Association with GCA | Reference |

| Glucose | Positive | [9] |

| Insulin | Positive | [9] |

| HOMA-IR | Positive | [9] |

| LDL Cholesterol | Positive | [9] |

| HDL Cholesterol | Negative | [9] |

C. Gastrointestinal Cancers

Emerging evidence suggests a role for bile acids, including GCA, in the development and progression of various gastrointestinal cancers.

Prospective studies have found positive associations between pre-diagnostic plasma levels of several conjugated bile acids, including glycocholic acid, and the risk of colon cancer.[12]

Bile acid reflux is a known risk factor for esophageal adenocarcinoma. Studies have implicated a cocktail of bile acids, including GCA, in the induction of reactive oxygen species (ROS) in esophageal cells, a process that can contribute to carcinogenesis.[13]

III. Glycocholic Acid as a Biomarker

Given its altered levels in various disease states, glycocholic acid is being actively investigated as a potential biomarker for diagnosis, prognosis, and monitoring of disease progression.

A. Diagnostic and Prognostic Value in Liver Diseases

The significant elevation of serum GCA in liver diseases, particularly HCC and cirrhosis, makes it a promising candidate biomarker.[4][5][14] Studies have shown that GCA levels can help differentiate between different stages of liver disease and may have prognostic value in predicting patient outcomes.[14]

B. Potential as a Biomarker in Other Diseases

The association of GCA with metabolic syndrome and certain cancers suggests its potential utility as a biomarker in these conditions as well, although further research is needed to establish its clinical value.

IV. Signaling Pathways Modulated by Glycocholic Acid

Glycocholic acid exerts its signaling effects through the activation of several key receptors and downstream pathways.

A. Farnesoid X Receptor (FXR) Pathway

Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis. While GCA is not the most potent FXR agonist, its binding to FXR can influence the expression of genes involved in bile acid synthesis and transport. Activation of FXR leads to the induction of the small heterodimer partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.

B. Takeda G-protein coupled Receptor 5 (TGR5) Pathway

TGR5 is a cell surface receptor that is activated by bile acids. Activation of TGR5 by GCA leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors, influencing processes such as energy expenditure, glucose metabolism, and inflammation.

C. Sphingosine-1-Phosphate Receptor 2 (S1PR2) Pathway

Recent studies have identified GCA as a ligand for the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1] Activation of S1PR2 by GCA can trigger downstream signaling cascades, including the ERK1/2 and Akt pathways, which are involved in cell proliferation, survival, and metabolism.[1] This pathway is implicated in both the physiological regulation of liver function and the pathophysiology of liver diseases.[1][15]

D. Yes-associated protein (YAP) Pathway

In the context of liver fibrosis, glycocholic acid has been shown to promote the nuclear translocation of Yes-associated protein (YAP), a key transcriptional regulator of cell proliferation and organ size.[3] In the nucleus, YAP can induce the expression of profibrotic genes, such as connective tissue growth factor (CTGF), leading to the activation of hepatic stellate cells and the progression of fibrosis.[3]

V. Experimental Protocols for Glycocholic Acid Analysis

Accurate and reliable quantification of glycocholic acid is crucial for both research and clinical applications. Several analytical methods are available, each with its own advantages and limitations.

A. Quantification of Glycocholic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of glycocholic acid in biological matrices.

1. Sample Preparation (Protein Precipitation) [16]

-

To 100 µL of serum or plasma, add 20 µL of an internal standard solution (e.g., D4-glycocholic acid).

-

Add 200 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions [16]

-

Column: A C18 reversed-phase column (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm) is commonly used.[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/methanol (B129727) (1:1, v/v) with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed to achieve optimal separation of GCA from other bile acids and matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50 °C.

3. Mass Spectrometry Conditions [16]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for GCA and its internal standard are monitored for quantification. For GCA, a common transition is m/z 464.3 -> 74.1.

B. Measurement of Total Bile Acids by 3α-HSD Enzymatic Assay

This colorimetric or fluorometric assay measures the total concentration of bile acids with a 3α-hydroxyl group, which includes glycocholic acid.[17]

1. Principle [17] The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes the oxidation of the 3α-hydroxyl group of bile acids, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be measured spectrophotometrically at 340 nm or fluorometrically.

2. General Protocol [2]

-

Prepare a reaction mixture containing NAD+, a chromogenic or fluorogenic substrate, and diaphorase in a suitable buffer.

-

Add the sample (serum, plasma, or other biological fluid) to the reaction mixture.

-

Initiate the reaction by adding 3α-HSD.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the change in absorbance or fluorescence over time.

-

Quantify the total bile acid concentration by comparing the reaction rate to a standard curve prepared with a known concentration of a bile acid standard (e.g., cholic acid).

C. Detection of Glycocholic Acid by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for the quantification of GCA, relying on the specific binding of an antibody to GCA.

1. Principle In a competitive ELISA format, GCA in the sample competes with a labeled GCA conjugate for binding to a limited amount of anti-GCA antibody coated on a microplate. The amount of labeled GCA bound is inversely proportional to the concentration of GCA in the sample.

-

Add standards and samples to the wells of an antibody-coated microplate.

-

Add a fixed amount of enzyme-labeled GCA conjugate to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that is converted by the enzyme into a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Calculate the GCA concentration in the samples based on a standard curve.

D. Extraction of Bile Acids from Liver Tissue

Analyzing bile acid profiles in liver tissue requires an initial extraction step to isolate the bile acids from the complex tissue matrix.

1. Protocol [19]

-

Homogenize a weighed amount of frozen liver tissue in a suitable solvent, such as a mixture of methanol and water.

-

Add an internal standard solution.

-

Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297) to remove lipids.

-

Alternatively, use solid-phase extraction (SPE) with a C18 or other suitable sorbent to purify and concentrate the bile acids.

-

Evaporate the solvent and reconstitute the extract for analysis by LC-MS/MS or other methods.

VI. Conclusion and Future Directions

The glycocholic acid pathway is integral to both digestive physiology and systemic metabolic regulation. The growing body of evidence linking dysregulated GCA metabolism and signaling to a wide range of diseases, from liver disorders to cancer, highlights its importance as a therapeutic target and a source of clinical biomarkers. Further research is needed to fully elucidate the complex roles of GCA in health and disease, which will pave the way for the development of novel diagnostic and therapeutic strategies targeting this crucial metabolic pathway. The continued refinement of analytical techniques for the precise quantification of GCA will be instrumental in advancing our understanding and clinical utilization of this multifaceted molecule.

References

- 1. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sekisuidiagnostics.com [sekisuidiagnostics.com]

- 3. Clinical value of the determination of fasting glycocholic acid serum levels in patients with liver diseases. A comparison with standard liver tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ELISA Protocol | Rockland [rockland.com]

- 10. Bile Acid Metabolites in Serum: Intraindividual Variation and Associations with Coronary Heart Disease, Metabolic Syndrome and Diabetes Mellitus | PLOS One [journals.plos.org]

- 11. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. Alteration of serum bile acids in non-small cell lung cancer identified by a validated LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genfollower.com [genfollower.com]

- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]

Unraveling the Mass Shift of D4 Labeled Compounds: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuances of stable isotope labeling is paramount for robust and accurate analytical results. This technical guide delves into the core principles of d4 labeled compounds, focusing on the predictable and quantifiable mass shift that underpins their utility in mass spectrometry-based applications.

The incorporation of four deuterium (B1214612) (D or ²H) atoms into a molecule, creating a "d4 labeled" compound, is a powerful technique in fields ranging from proteomics to drug metabolism. This deliberate isotopic enrichment results in a distinct mass shift that allows for precise differentiation and quantification of the labeled compound from its unlabeled counterpart.

The Fundamental Principle: A Predictable Mass Increase

The core of d4 labeling lies in the mass difference between a hydrogen atom (¹H) and a deuterium atom. Deuterium contains one proton and one neutron, while hydrogen has only a proton. This seemingly small difference results in a measurable increase in the mass of the labeled molecule.

A known amount of a d4-labeled standard, which is chemically identical to the analyte of interest but contains four deuterium atoms in place of four hydrogen atoms, is introduced into a biological sample. This results in a mass shift of approximately 4 Daltons (Da).[1] Because they are chemically identical, the light (endogenous) and heavy (d4-labeled) versions of the compound exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in a mass spectrometer.[1][2] This co-elution and similar ionization efficiency are crucial for accurate quantification.[2]

The mass spectrometer can readily distinguish between the analyte and the d4-labeled internal standard due to their mass difference.[2] By comparing the signal intensity of the endogenous analyte to that of the known concentration of the d4-labeled standard, researchers can accurately quantify the amount of the analyte in the original sample.[1] This method, known as isotope dilution mass spectrometry, effectively corrects for sample loss during preparation and variations in instrument response.[3]

Quantitative Data Summary

The predictable mass shift is a cornerstone of experimental design and data interpretation. The following table summarizes the theoretical and observed mass shifts for representative d4 labeled compounds.

| Compound | Molecular Formula (Unlabeled) | Exact Mass (Unlabeled) (Da) | Molecular Formula (d4 Labeled) | Exact Mass (d4 Labeled) (Da) | Mass Shift (Da) |

| Bempedoic Acid | C₁₉H₃₆O₅ | 344.2563 | C₁₉H₃₂D₄O₅ | 348.2814 | +4.0251 |

| Arachidic Acid | C₂₀H₄₀O₂ | 312.3028 | C₂₀H₃₆D₄O₂ | 316.3279 | +4.0251 |

| Succinate (as part of a peptide) | - | - | - | - | +4 |

Table 1: Summary of Mass Shifts for d4 Labeled Compounds. Note that the exact mass shift can vary slightly from the nominal mass of 4 Da due to the precise mass of deuterium and the atoms it replaces.[4]

Applications in Research and Development

The utility of d4 labeled compounds and their characteristic mass shift extends across various scientific disciplines:

-

Drug Metabolism and Pharmacokinetics (DMPK): D4 labeled versions of drug candidates are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies.[5][6][7] They serve as ideal internal standards for quantifying the parent drug and its metabolites in complex biological matrices like plasma and urine.[3][7]

-

Quantitative Proteomics: In proteomics, d4-labeled peptides are used as internal standards for the precise and accurate measurement of protein and peptide abundance.[1] This is crucial for understanding changes in protein expression in response to disease or drug treatment.

-

Metabolic Studies: Deuterium labeling, often through the administration of heavy water (D₂O), allows researchers to trace metabolic pathways and measure the turnover rates of proteins and other biomolecules.[8]

-

Biomarker Validation: D4-labeled standards are essential for the development and validation of robust bioanalytical methods for quantifying disease biomarkers.[1]

Experimental Protocols: A Generalized Workflow

The successful application of d4 labeled compounds relies on well-defined experimental protocols. The following outlines a typical workflow for quantitative analysis using a d4 labeled internal standard with liquid chromatography-mass spectrometry (LC-MS).

Preparation of Standards and Samples

-

Stock Solutions: Prepare concentrated stock solutions of both the unlabeled analyte and the d4-labeled internal standard in a suitable organic solvent.

-

Calibration Curve: Create a series of calibration standards by spiking known concentrations of the unlabeled analyte into a representative blank matrix (e.g., plasma, urine). A fixed concentration of the d4-labeled internal standard is added to each calibration standard.

-

Sample Preparation: Add the same fixed concentration of the d4-labeled internal standard to all unknown samples at the beginning of the sample preparation process. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

Chromatographic Separation

-

Liquid Chromatography (LC): The prepared samples are injected into an LC system. The chromatographic method is optimized to achieve good separation of the analyte from other matrix components. Critically, the unlabeled analyte and the d4-labeled internal standard should co-elute or elute very closely.[9] A slight shift in retention time between the deuterated and non-deuterated compound can sometimes be observed.[10]

Mass Spectrometric Detection

-

Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is typically operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Data Acquisition: The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for both the unlabeled analyte and the d4-labeled internal standard.

Data Analysis

-

Quantification: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from their measured peak area ratios using the calibration curve.[3]

Visualizing the Concepts

To further clarify the principles and workflows, the following diagrams have been generated using the DOT language.

Caption: Core principle of mass shift in d4 labeled compounds.

Caption: Generalized workflow for quantitative analysis.

Caption: Logical relationship of error correction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hwb.gov.in [hwb.gov.in]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Glycocholic Acid-d4: Suppliers, Quality, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Glycocholic acid-d4, a critical internal standard for quantitative analysis. The document details available suppliers, their quality specifications, and relevant experimental protocols. Furthermore, it elucidates the key signaling pathways influenced by glycocholic acid, offering a valuable resource for researchers in metabolic diseases, drug metabolism, and related fields.

This compound: An Overview

This compound is the deuterated form of glycocholic acid, a primary conjugated bile acid. Its structural similarity to the endogenous analyte, coupled with its distinct mass, makes it an ideal internal standard for mass spectrometry-based quantification, particularly in complex biological matrices like serum, plasma, and tissue homogenates.[1][2][3] The use of a stable isotope-labeled internal standard such as this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

Suppliers and Quality Specifications

A variety of chemical suppliers offer this compound, each with specific quality parameters. The following tables summarize the offerings from several prominent suppliers to facilitate selection based on research needs.

Table 1: General Product Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | 469.7 |

| Sigma-Aldrich | 1201918-15-1 | C₂₆D₄H₃₉NO₆ | 469.65 |

| Avanti Research | Not Specified | C₂₆H₃₉D₄NO₆ | Not Specified |

| Simson Pharma | 1201918-15-1 | Not Specified | Not Specified |

| Clearsynth | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | 469.7 |

| VIVAN Life Sciences | 1201918-15-1 | C₂₆H₃₉D₄NO₅ | 454.65 |

| Cambridge Isotope Labs | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | 469.65 |

Table 2: Quality and Formulation Details

| Supplier | Purity Specification | Isotopic Purity | Formulation | Storage Condition |

| Cayman Chemical | >95% or ≥99% deuterated forms (d₁-d₄) | Not Specified | Crystalline solid or solution in methanol | -20°C or 2-8°C |

| Sigma-Aldrich | 98% (CP) | 98 atom % D | Powder | Room temperature |

| Avanti Research | >99% | Not Specified | Not Specified | Not Specified |

| Simson Pharma | Accompanied by Certificate of Analysis | Not Specified | Not Specified | Not Specified |

| Clearsynth | Purity by HPLC | Not Specified | Not Specified | Refrigerator (2-8°C) for long term storage |

| VIVAN Life Sciences | CoA, MASS, NMR and HPLC will be provided | Not Specified | Not Specified | Not Specified |